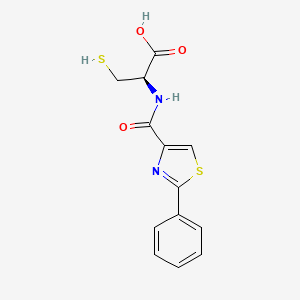
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine is a compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine typically involves the reaction of 2-Phenyl-1,3-thiazole-4-carbonyl chloride with L-cysteine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The phenyl group in the thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The cysteine moiety may enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- 2-Phenyl-1,3-thiazole-4-carbonyl chloride
- 2-Phenyl-1,3-thiazole-4-carboxylic acid
- N-(2-Phenyl-1,3-thiazole-4-carbonyl)-glycine
Uniqueness
N-(2-Phenyl-1,3-thiazole-4-carbonyl)-L-cysteine is unique due to the presence of the cysteine moiety, which can impart distinct biological and chemical properties. The combination of the thiazole ring and cysteine may enhance its potential as a therapeutic agent or a versatile building block in synthetic chemistry.
特性
CAS番号 |
827022-63-9 |
|---|---|
分子式 |
C13H12N2O3S2 |
分子量 |
308.4 g/mol |
IUPAC名 |
(2R)-2-[(2-phenyl-1,3-thiazole-4-carbonyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H12N2O3S2/c16-11(14-9(6-19)13(17)18)10-7-20-12(15-10)8-4-2-1-3-5-8/h1-5,7,9,19H,6H2,(H,14,16)(H,17,18)/t9-/m0/s1 |
InChIキー |
JJNOPOFUWGAJCK-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N[C@@H](CS)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


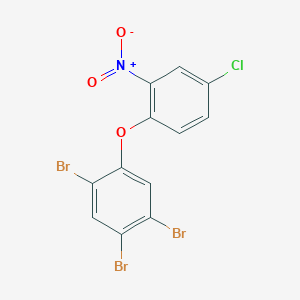
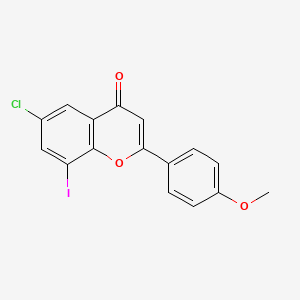
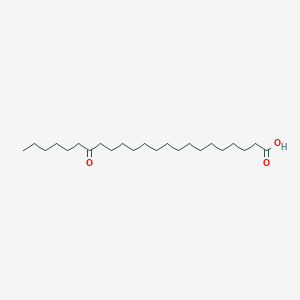
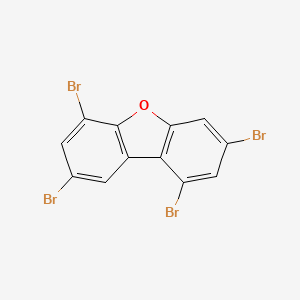
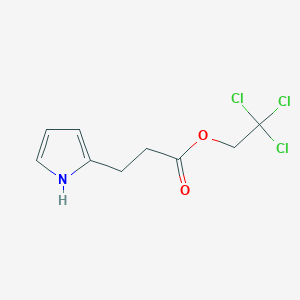
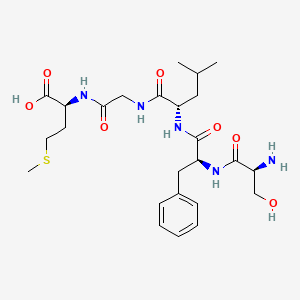
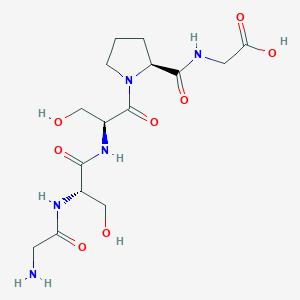

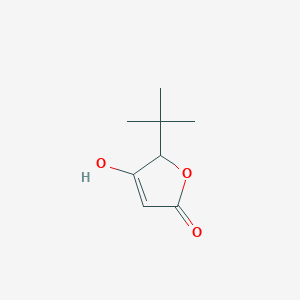
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)

![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)


